molecular formula C10H14N2O B3024052 4(1H)-Pyrimidinone, 2-cyclohexyl- CAS No. 106690-53-3

4(1H)-Pyrimidinone, 2-cyclohexyl-

Cat. No. B3024052
CAS RN: 106690-53-3
M. Wt: 178.23 g/mol
InChI Key: ARYHSOBHPUEHPP-UHFFFAOYSA-N
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Description

The compound “4(1H)-Pyrimidinone, 2-cyclohexyl-” likely belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring structure is present in many biological molecules, including nucleotides of DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidone derivatives often involves multistep reactions, including condensation, cyclization, and functional group interconversions . The exact synthesis process for “4(1H)-Pyrimidinone, 2-cyclohexyl-” would depend on the specific substituents and their positions on the pyrimidone ring .


Molecular Structure Analysis

The molecular structure of “4(1H)-Pyrimidinone, 2-cyclohexyl-” would consist of a pyrimidone ring substituted with a cyclohexyl group. The exact structure would depend on the position of the cyclohexyl group on the pyrimidone ring .


Chemical Reactions Analysis

Pyrimidones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “4(1H)-Pyrimidinone, 2-cyclohexyl-” can undergo would depend on the presence and position of other functional groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4(1H)-Pyrimidinone, 2-cyclohexyl-” would depend on its specific structure. In general, pyrimidones are stable compounds that can form hydrogen bonds, making them soluble in polar solvents .

properties

IUPAC Name

2-cyclohexyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYHSOBHPUEHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545184
Record name 2-Cyclohexylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyrimidinone, 2-cyclohexyl-

CAS RN

106690-53-3
Record name 2-Cyclohexylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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